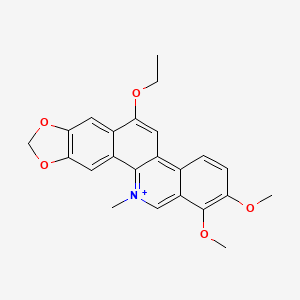

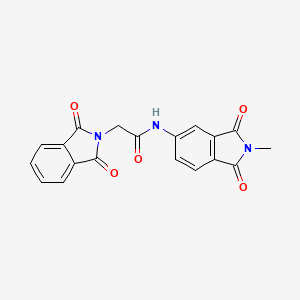

![molecular formula C21H21NO4 B2771604 N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878716-07-5](/img/structure/B2771604.png)

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It is a synthetic compound that has been used in scientific research for various purposes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide and its analogues have been synthesized and investigated for their antimicrobial activities. Studies on N-(4-bromophenyl)furan-2-carboxamide, a related compound, demonstrate significant anti-bacterial activities against various clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA (A. Siddiqa et al., 2022).

Antiprotozoal Agents

Derivatives of furan-2-carboxamide have been explored as antiprotozoal agents. For example, compounds like 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have shown strong DNA affinities and impressive in vitro and in vivo activities against Trypanosoma and Plasmodium species (Mohamed A. Ismail et al., 2004).

Bio-Imaging Applications

Furan-2-carboxamide derivatives have been developed as fluorescence chemosensors, demonstrating potential in bio-imaging. These sensors can detect specific ions with high sensitivity and have been successfully applied in live cells and zebrafish larvae, indicating their utility in biological and environmental monitoring (P. Ravichandiran et al., 2020).

Applications in Solar Cells

In the field of renewable energy, furan-2-carboxamide derivatives have been used in dye-sensitized solar cells. Phenothiazine derivatives with furan as a conjugated linker, for instance, have shown an increased solar energy-to-electricity conversion efficiency, highlighting their potential in improving solar cell performance (Se Hun Kim et al., 2011).

Antioxidant and Antimicrobial Activity

Research has also been conducted on the antioxidant and antimicrobial activities of furan-2-carboxamide derivatives. Compounds like 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl) naphtha[2,1-b]furan-2-carboxamides have been characterized for these activities, indicating their potential therapeutic applications (K. Devi et al., 2010).

Anti-Tobacco Mosaic Virus Activities

Furan-2-carboxylic acids, closely related to furan-2-carboxamide, have been isolated from plants like Nicotiana tabacum and shown to possess significant anti-tobacco mosaic virus activities. This finding suggests their potential in agricultural applications for protecting crops against viral infections (Yu-Ping Wu et al., 2018).

Bio-Based Materials

Furan-2-carboxamide derivatives have been explored in the synthesis of bio-based materials. For example, enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers a sustainable alternative to traditional polyphthalamides, with applications in high-performance materials (Yi Jiang et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-24-19-11-7-5-9-17(19)22-21(23)20-13-12-16(26-20)14-25-18-10-6-4-8-15(18)2/h4-13H,3,14H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFKIDROGBDKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

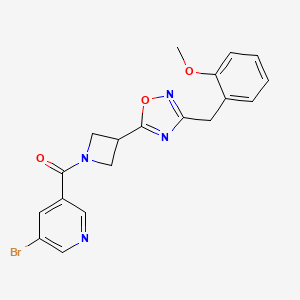

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)

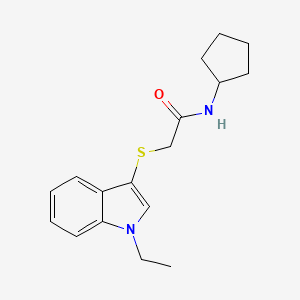

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)

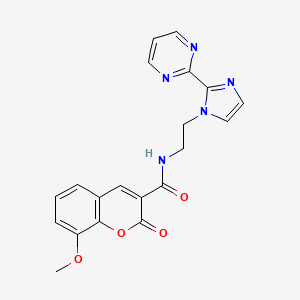

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2771539.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)